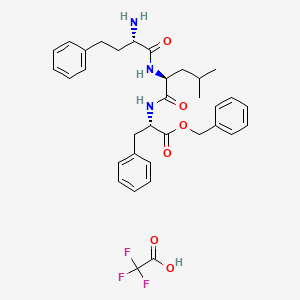

![molecular formula C17H17ClN4O2 B3009792 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide CAS No. 1260938-94-0](/img/structure/B3009792.png)

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

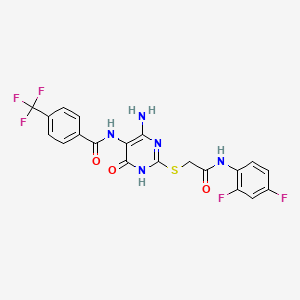

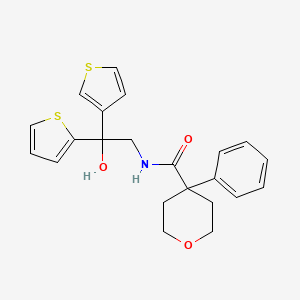

The compound "2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide" is a structurally complex molecule that is likely to have significant biological activity given the presence of multiple heterocyclic components such as oxadiazole and pyrrole rings, as well as chlorophenyl and acetamide groups. While the specific compound is not directly discussed in the provided papers, similar compounds with chloro, oxadiazole, and acetamide moieties have been synthesized and evaluated for their biological activities, particularly anticancer properties .

Synthesis Analysis

The synthesis of related compounds involves linear synthetic routes that yield novel derivatives with potential biological activities. For instance, a series of 2-chloro N-aryl substituted acetamide derivatives of oxadiazole compounds have been synthesized and characterized using techniques such as LCMS, IR, 1H and 13C spectroscopies, and elemental analysis . These methods are likely applicable to the synthesis of the compound , suggesting a multi-step process involving the formation of the oxadiazole ring followed by subsequent functionalization with the chlorophenyl and acetamide groups.

Molecular Structure Analysis

The molecular structure of related chloroacetamide derivatives has been studied using X-ray crystallography. For example, a 2-chloroacetamide compound with a chlorophenyl ring oriented at a specific angle to the thiazole ring has been described, with intermolecular interactions forming zigzag chains in the crystal lattice . These structural insights are valuable for understanding the potential conformation and intermolecular interactions of the compound .

Chemical Reactions Analysis

The chemical reactivity of chloroacetamide derivatives is influenced by the presence of electron-withdrawing groups such as chloro substituents, which can affect the electrophilic character of the acetamide carbonyl group. The related compounds exhibit a range of intermolecular interactions, including hydrogen bonding and halogen-arene interactions, which can influence their reactivity and binding to biological targets .

Physical and Chemical Properties Analysis

The physical and chemical properties of chloroacetamide derivatives are determined by their molecular structure. The presence of heteroatoms and halogen substituents can influence properties such as solubility, melting point, and stability. The intermolecular interactions observed in the crystal structures of related compounds suggest that the compound may have similar properties, which could affect its solubility and stability, as well as its interaction with biological molecules .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Properties

- The synthesis of compounds with 1,2,4-oxadiazol rings, similar to the compound , has been a focus due to their diverse biological properties. A method for synthesizing novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, which are structurally related to the specified compound, was developed. These compounds have shown interesting pharmacological activities in biological assessments (Karpina et al., 2019).

Pharmacological Activities

- 1,3,4-Oxadiazole derivatives, a class to which the specified compound belongs, have been reported for diverse medical uses due to their versatile pharmacological properties. Specific derivatives have demonstrated significant anti-inflammatory and anti-thrombotic effects in both in-vitro and in-vivo studies, indicating potential for pharmaceutical development (Basra et al., 2019).

Antibacterial Properties

- Various derivatives of 1,3,4-oxadiazoles have been synthesized and examined for their antibacterial activity. These compounds, including structures similar to the specified acetamide, have shown significant antibacterial properties, suggesting their potential application in treating bacterial infections (Ramalingam et al., 2019).

Potential in Photovoltaic Applications

- Some bioactive acetamide analogs, structurally related to the specified compound, have been studied for their photovoltaic efficiency. These compounds show good light harvesting efficiency and potential as photosensitizers in dye-sensitized solar cells, indicating a possible application in renewable energy technologies (Mary et al., 2020).

Cytotoxic Evaluation

- Derivatives of 1,3,4-oxadiazole, similar to the specified acetamide, have been synthesized and evaluated for their cytotoxic effects on various cancer cell lines. This research indicates the potential of these compounds in the development of cancer therapeutics (Hassanzadeh et al., 2019).

Wirkmechanismus

Target of Action

Similar compounds have been found to interact withCYP51 (sterol 14a-demethylase) and receptor tyrosine kinases . These targets play crucial roles in ergosterol biosynthesis and signal transduction, respectively .

Mode of Action

The compound’s mode of action involves direct binding to its targets, leading to significant changes in their function. For instance, when the compound binds to CYP51, it inhibits ergosterol biosynthesis, resulting in the depletion of ergosterol and the concomitant increase in 14a-methylated sterols .

Biochemical Pathways

The compound affects the ergosterol biosynthesis pathway by inhibiting the function of CYP51 . Ergosterol is a vital component of fungal cell membranes, and its depletion disrupts cell membrane integrity and function. The increase in 14a-methylated sterols further exacerbates this disruption .

Result of Action

The compound’s action results in the disruption of cell membrane integrity and function due to the depletion of ergosterol and the increase in 14a-methylated sterols . This can lead to cell death, providing a potential mechanism for the compound’s fungicidal activity.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-propan-2-ylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2/c1-11(2)19-15(23)10-22-8-4-7-14(22)17-20-16(21-24-17)12-5-3-6-13(18)9-12/h3-9,11H,10H2,1-2H3,(H,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SULLHSQZXWKOIS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(propan-2-yl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

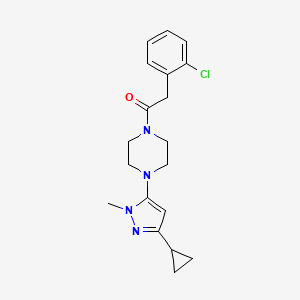

![1-[2-(Difluoromethoxy)benzoyl]piperazine](/img/structure/B3009718.png)

![6,6-Difluorospiro[2.5]octan-1-amine hydrochloride](/img/structure/B3009719.png)

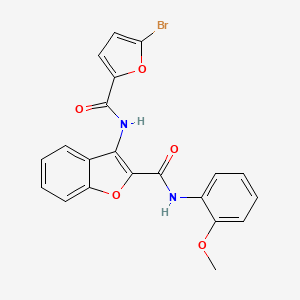

![N-(4-bromophenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B3009723.png)